molecular formula C10H9F B588934 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene CAS No. 128233-08-9

1-(1,3-Butadien-2-Yl)-4-Fluorobenzene

Cat. No.: B588934
CAS No.: 128233-08-9
M. Wt: 148.18
InChI Key: OFSQPNNECWGYHQ-UHFFFAOYSA-N
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Description

1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organometallic reagents, such as aryllithium or Grignard reagents, is common in these processes. These reagents facilitate the formation of the butadiene moiety and its subsequent attachment to the fluorobenzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1-(1,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene involves its ability to participate in various chemical reactions due to the presence of the butadiene group. This group can undergo Diels-Alder reactions, forming cyclohexene derivatives. The fluorobenzene moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    1-(Buta-1,3-dien-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

    1-(Buta-1,3-dien-2-yl)-4-methoxybenzene:

Uniqueness: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both the butadiene and fluorobenzene moieties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. Its ability to undergo diverse reactions and form complex structures sets it apart from similar compounds .

Properties

CAS No.

128233-08-9

Molecular Formula

C10H9F

Molecular Weight

148.18

IUPAC Name

1-buta-1,3-dien-2-yl-4-fluorobenzene

InChI

InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h3-7H,1-2H2

InChI Key

OFSQPNNECWGYHQ-UHFFFAOYSA-N

SMILES

C=CC(=C)C1=CC=C(C=C1)F

Synonyms

Benzene, 1-fluoro-4-(1-methylene-2-propenyl)- (9CI)

Origin of Product

United States

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